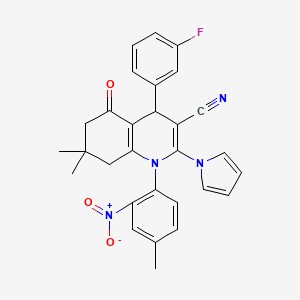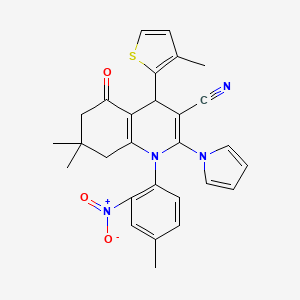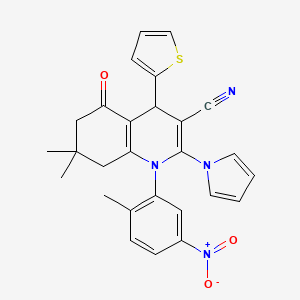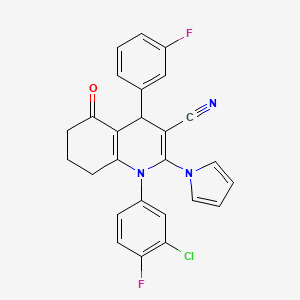![molecular formula C26H18F3N5O3 B4316854 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-5-OXO-4-(3-PYRIDYL)-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4316854.png)
1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-5-OXO-4-(3-PYRIDYL)-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Vue d'ensemble
Description
1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-5-OXO-4-(3-PYRIDYL)-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a trifluoromethyl group, a pyridine ring, a pyrrole ring, and a quinoline ring
Méthodes De Préparation
The synthesis of 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-5-OXO-4-(3-PYRIDYL)-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of an aniline derivative with glycerol and sulfuric acid.
Introduction of the Nitro and Trifluoromethyl Groups: The nitro group can be introduced via nitration using nitric acid, while the trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide.
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Industrial production methods for this compound would involve scaling up these reactions and optimizing conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-5-OXO-4-(3-PYRIDYL)-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles.
Applications De Recherche Scientifique
1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-5-OXO-4-(3-PYRIDYL)-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s functional groups make it useful for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, making it valuable for organic chemists.
Mécanisme D'action
The mechanism of action of 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-5-OXO-4-(3-PYRIDYL)-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group may also participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components.
Comparaison Avec Des Composés Similaires
1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-5-OXO-4-(3-PYRIDYL)-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can be compared with other similar compounds, such as:
Pyrrole Derivatives: Compounds containing the pyrrole ring, such as pyrrole-2-carboxylic acid, which have different biological activities and applications.
Quinoline Derivatives: Compounds containing the quinoline ring, such as quinine, which is used as an antimalarial drug.
Trifluoromethylated Compounds: Compounds containing the trifluoromethyl group, such as trifluoromethylbenzene, which have different chemical reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various fields.
Propriétés
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]-5-oxo-4-pyridin-3-yl-2-pyrrol-1-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F3N5O3/c27-26(28,29)17-8-9-19(21(13-17)34(36)37)33-20-6-3-7-22(35)24(20)23(16-5-4-10-31-15-16)18(14-30)25(33)32-11-1-2-12-32/h1-2,4-5,8-13,15,23H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCWTSWENFSRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])N4C=CC=C4)C#N)C5=CN=CC=C5)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3'-acetyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-5'-yl)phenyl acetate](/img/structure/B4316781.png)
![1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ETHAN-1-ONE](/img/structure/B4316787.png)
![5-oxo-4-(pyridin-3-yl)-2-(1H-pyrrol-1-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4316791.png)

![4-(3-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4316816.png)



![5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4316842.png)

![4'-(4-chlorophenyl)-5-fluoro-3''-(2-furylmethyl)-1'-methyl-2''-thioxo-4''H-dispiro[indole-3,2'-pyrrolidine-3',5''-[1,3]thiazolidine]-2,4''(1H)-dione](/img/structure/B4316861.png)
![2-oxo-2-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}ethyl 2-(1,3-benzothiazol-2-yl)benzoate](/img/structure/B4316865.png)

